4-[[(Z)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]butanoic acid
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Overview
Description
4-[[(Z)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]butanoic acid is a complex organic compound with the molecular formula C20H19BrN2O4 . This compound is characterized by the presence of a bromobenzoyl group, a phenylprop-2-enoyl group, and a butanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-[[(Z)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]butanoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the bromobenzoyl intermediate: This involves the reaction of 2-bromobenzoic acid with thionyl chloride to form 2-bromobenzoyl chloride.
Coupling with an amine: The 2-bromobenzoyl chloride is then reacted with an amine to form the corresponding amide.
Formation of the phenylprop-2-enoyl intermediate: This involves the reaction of cinnamic acid with thionyl chloride to form cinnamoyl chloride.
Coupling of intermediates: The bromobenzoyl amide is then coupled with the cinnamoyl chloride in the presence of a base to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to increase yield and efficiency.
Chemical Reactions Analysis
4-[[(Z)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride to form alcohols.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[[(Z)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[[(Z)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]butanoic acid involves its interaction with specific molecular targets. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenylprop-2-enoyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can lead to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
Similar compounds to 4-[[(Z)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]butanoic acid include:
4-[[(Z)-2-[(2-bromobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]butanoic acid: This compound has a nitrophenyl group instead of a phenyl group, which can affect its reactivity and biological activity.
4-[[(Z)-2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]butanoic acid: This compound has a methoxy group, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[[(Z)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O4/c21-16-10-5-4-9-15(16)19(26)23-17(13-14-7-2-1-3-8-14)20(27)22-12-6-11-18(24)25/h1-5,7-10,13H,6,11-12H2,(H,22,27)(H,23,26)(H,24,25)/b17-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGRXELXPVBJRT-LGMDPLHJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NCCCC(=O)O)NC(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)NCCCC(=O)O)\NC(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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